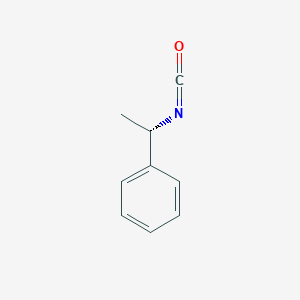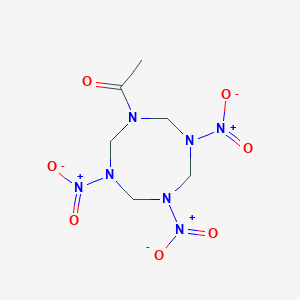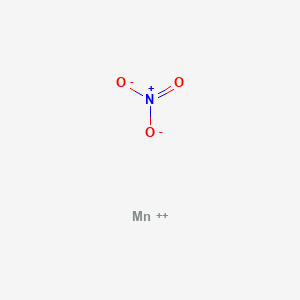
Nitric acid, manganese salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid, manganese salt, commonly referred to as manganese nitrate, is an inorganic compound with the chemical formula ( \text{Mn(NO}_3\text{)}_2 ). It is a highly soluble salt that appears as a pale pink solid. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese nitrate can be synthesized through the reaction of manganese dioxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of manganese dioxide: [ \text{MnO}_2 + 2\text{HNO}_3 \rightarrow \text{Mn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, manganese nitrate is often produced by reacting metallic manganese with nitric acid. This method is preferred due to its efficiency and cost-effectiveness: [ 3\text{Mn} + 8\text{HNO}_3 \rightarrow 3\text{Mn(NO}_3\text{)}_2 + 2\text{NO} + 4\text{H}_2\text{O} ] The reaction is typically carried out at elevated temperatures to increase the reaction rate and ensure complete conversion of manganese to manganese nitrate .
Types of Reactions:
Oxidation: Manganese nitrate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced to manganese dioxide or other lower oxidation states of manganese.
Substitution: Manganese nitrate can participate in substitution reactions, where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reactions with sodium hydroxide or other bases can lead to the formation of manganese hydroxide.
Major Products Formed:
Oxidation: Manganese dioxide (( \text{MnO}_2 ))
Reduction: Manganese oxide (( \text{MnO} ))
Substitution: Manganese hydroxide (( \text{Mn(OH)}_2 ))
Aplicaciones Científicas De Investigación
Manganese nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and as a catalyst in organic reactions.
Medicine: It is explored for its potential use in cancer treatment and as an adjuvant in vaccines.
Mecanismo De Acción
The mechanism by which manganese nitrate exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, manganese nitrate acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate.
Biomedical Applications: Manganese-based nanoparticles derived from manganese nitrate can enhance drug delivery by targeting specific cells and tissues.
Adjuvant in Vaccines: Manganese nitrate can enhance immune responses by activating pathways such as cGAS-STING and NLRP3, leading to increased antigen presentation and T-cell activation.
Comparación Con Compuestos Similares
- Manganese chloride (( \text{MnCl}_2 ))
- Manganese sulfate (( \text{MnSO}_4 ))
- Manganese acetate (( \text{Mn(C}_2\text{H}_3\text{O}_2\text{)}_2 ))
Propiedades
Número CAS |
13224-08-3 |
|---|---|
Fórmula molecular |
HMnNO3 |
Peso molecular |
117.951 g/mol |
Nombre IUPAC |
manganese;nitric acid |
InChI |
InChI=1S/Mn.HNO3/c;2-1(3)4/h;(H,2,3,4) |
Clave InChI |
BYOBIQOEWYNTMM-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Mn+2] |
SMILES canónico |
[N+](=O)(O)[O-].[Mn] |
Sinónimos |
nitric acid, manganese salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


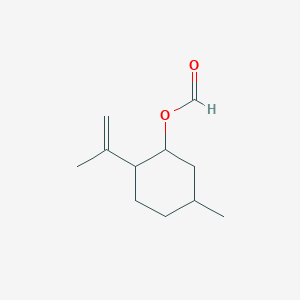

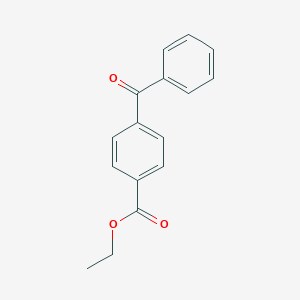
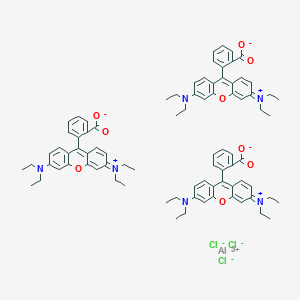
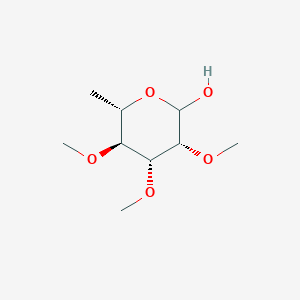
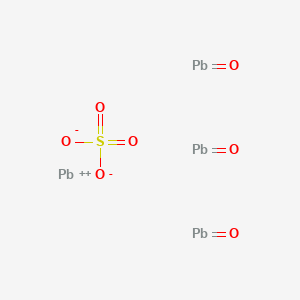
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
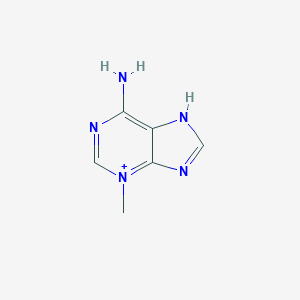
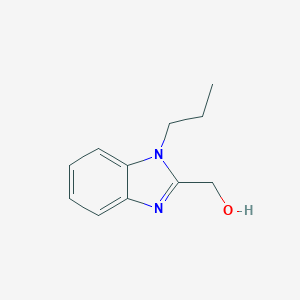
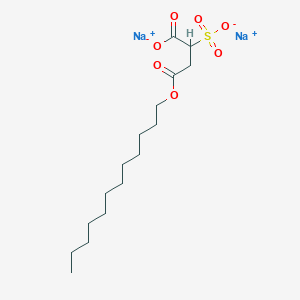
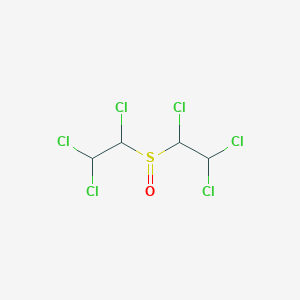
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)
